

# M3541: A Technical Overview of a Novel ATM Kinase Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **M3541**

Cat. No.: **B12381934**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**M3541** is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.<sup>[1][2][3]</sup> Developed by Merck KGaA, Darmstadt, Germany, **M3541** was investigated for its potential to sensitize tumor cells to DNA double-strand break (DSB)-inducing therapies such as radiotherapy and certain chemotherapies.<sup>[4][5]</sup> Preclinical studies demonstrated promising results, with **M3541** effectively inhibiting ATM kinase activity at sub-nanomolar concentrations, leading to the suppression of DSB repair and potentiation of anti-tumor activity in various cancer cell lines and xenograft models.<sup>[1][3][4]</sup> However, a Phase I clinical trial was terminated early due to a non-optimal pharmacokinetic profile and the absence of a clear dose-response relationship, leading to the discontinuation of its clinical development.<sup>[6][7]</sup> This document provides a comprehensive technical guide on the discovery and development of **M3541**, summarizing key preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.

## Introduction

Ataxia Telangiectasia Mutated (ATM) kinase is a critical regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most lethal forms of DNA damage.<sup>[2][4]</sup> Upon activation by DSBs, ATM orchestrates a complex signaling network that initiates cell cycle checkpoints, DNA repair, and, if the damage is irreparable, apoptosis.<sup>[8]</sup> Many cancer therapies, including ionizing radiation and various chemotherapeutic agents, function by

inducing DSBs.[4] However, cancer cells can develop resistance to these treatments by upregulating DNA repair pathways, including the one mediated by ATM.[2]

Inhibitors of ATM kinase, therefore, represent a promising therapeutic strategy to enhance the efficacy of DSB-inducing treatments.[6] By blocking ATM activity, these inhibitors are expected to prevent the repair of therapy-induced DNA damage, leading to the accumulation of lethal genomic instability in cancer cells.[4] **M3541** was developed as a highly potent and selective small-molecule inhibitor of ATM with the aim of realizing this therapeutic potential.[3][4]

## Mechanism of Action

**M3541** is an ATP-competitive inhibitor of ATM kinase.[3][9] It binds to the kinase domain of ATM, preventing the phosphorylation of its downstream substrates.[2][3] This inhibition of ATM-mediated signaling disrupts the activation of DNA damage checkpoints and the repair of DSBs. [2][4] The persistence of unrepaired DSBs leads to aberrant mitotic division, polyploidy, and ultimately, cell death in cancer cells.[10] Furthermore, by abrogating ATM-dependent cell cycle arrest, **M3541** can cause cells with damaged DNA to prematurely enter mitosis, a phenomenon known as "mitotic catastrophe," which also results in cell death.

## Signaling Pathway

The following diagram illustrates the central role of ATM in the DNA damage response and the mechanism of action of **M3541**.



[Click to download full resolution via product page](#)

Caption: **M3541** inhibits ATM activation, blocking downstream signaling and cellular responses to DNA damage.

## Preclinical Data

**M3541** demonstrated significant potency and selectivity in a range of preclinical studies.

## In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of **M3541** against ATM and other related kinases.

| Kinase        | IC50 (nM)                 | Assay Conditions                | Reference                               |
|---------------|---------------------------|---------------------------------|-----------------------------------------|
| ATM           | 0.25                      | Cell-free assay, 10 $\mu$ M ATP | <a href="#">[1]</a> <a href="#">[3]</a> |
| DNA-PK        | >60-fold selective vs ATM | Not specified                   | <a href="#">[3]</a>                     |
| mTOR          | >60-fold selective vs ATM | Not specified                   | <a href="#">[3]</a>                     |
| ATR           | >60-fold selective vs ATM | Not specified                   | <a href="#">[3]</a>                     |
| PI3K isoforms | >60-fold selective vs ATM | Not specified                   | <a href="#">[3]</a>                     |

## Cellular Activity

**M3541** effectively inhibited the phosphorylation of ATM and its downstream targets in cellular assays.

| Cell Line                               | Target         | IC50 (nM)                                                | Experimental Condition                                                              | Reference |
|-----------------------------------------|----------------|----------------------------------------------------------|-------------------------------------------------------------------------------------|-----------|
| A549                                    | p-ATM          | Not specified<br>(complete<br>inhibition at 1<br>μmol/L) | 1 hour pre-<br>treatment, then 5<br>Gy IR                                           | [11]      |
| A549                                    | p-CHK2 (Thr68) | Not specified                                            | 1 hour pre-<br>treatment, then 5<br>Gy IR                                           | [11]      |
| A549                                    | p-KAP1         | Not specified                                            | 1 hour pre-<br>treatment, then 5<br>Gy IR                                           | [11]      |
| A549                                    | p-p53          | Not specified                                            | 1 hour pre-<br>treatment, then 5<br>Gy IR                                           | [11]      |
| Multiple (A375,<br>A549, FaDu,<br>etc.) | p-CHK2 (Thr68) | Varies by cell line                                      | Increasing<br>M3541<br>concentrations<br>with 10 μmol/L<br>bleomycin for 3-6<br>hrs | [10][11]  |

## In Vivo Efficacy

Oral administration of **M3541** in combination with radiotherapy led to significant anti-tumor activity in xenograft models.

| Xenograft Model        | Treatment Regimen                                                              | Outcome                                | Reference            |
|------------------------|--------------------------------------------------------------------------------|----------------------------------------|----------------------|
| Human Tumor Xenografts | M3541 + Clinically relevant radiation regimen                                  | Complete tumor regression              | <a href="#">[4]</a>  |
| FaDu Xenografts        | M3541 (10, 50, or 200 mg/kg) + Fractionated radiotherapy (2 Gy/day for 5 days) | Dose-dependent tumor growth inhibition | <a href="#">[12]</a> |

## Clinical Development

A Phase I clinical trial (NCT03225105) was initiated to evaluate the safety, pharmacokinetics, and anti-tumor activity of **M3541** in combination with palliative radiotherapy in patients with solid tumors.[\[6\]](#)[\[7\]](#)

## Clinical Trial Design

| Parameter          | Description                                                                                                    |
|--------------------|----------------------------------------------------------------------------------------------------------------|
| Trial Identifier   | NCT03225105                                                                                                    |
| Phase              | I                                                                                                              |
| Title              | M3541 in Combination With Radiotherapy in Solid Tumors                                                         |
| Sponsor            | EMD Serono Research & Development Institute, Inc.                                                              |
| Patient Population | Patients with solid tumors                                                                                     |
| Intervention       | M3541 (50-300 mg) administered on radiotherapy fraction days + Palliative radiotherapy (30 Gy in 10 fractions) |
| Primary Objective  | To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D)                             |

## Clinical Trial Results

The trial was terminated early. Key findings are summarized below.

| Outcome                          | Result                                                                                                                                       | Reference                               |
|----------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Maximum Tolerated Dose (MTD)     | Not established                                                                                                                              | <a href="#">[6]</a> <a href="#">[7]</a> |
| Recommended Phase II Dose (RP2D) | Not established                                                                                                                              | <a href="#">[6]</a> <a href="#">[7]</a> |
| Safety                           | Doses up to 300 mg/day were well tolerated. One patient experienced dose-limiting toxicities (urinary tract infection, febrile neutropenia). | <a href="#">[6]</a> <a href="#">[7]</a> |
| Pharmacokinetics (PK)            | Total plasma levels of M3541 did not increase with dose. A non-optimal PK profile was observed.                                              | <a href="#">[6]</a> <a href="#">[7]</a> |
| Efficacy                         | Three out of 15 patients (20%) had a confirmed complete or partial response.                                                                 | <a href="#">[6]</a> <a href="#">[7]</a> |
| Conclusion                       | Further clinical development of M3541 was not pursued due to the absence of a dose-response relationship and the non-optimal PK profile.     | <a href="#">[6]</a> <a href="#">[7]</a> |

## Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. The following are summaries of the methodologies based on the information provided in the referenced publications.

## In Vitro Kinase Assay

- Objective: To determine the IC50 of **M3541** against ATM kinase.
- Methodology: A cell-free kinase assay was performed. The specific format of the assay (e.g., radiometric, fluorescence-based) is not detailed in the available literature. The assay was conducted in the presence of 10  $\mu$ M ATP. Varying concentrations of **M3541** were added to determine the concentration required to inhibit 50% of the kinase activity.[1][3]

## Western Blotting for Phosphorylated Proteins

- Objective: To assess the inhibition of ATM signaling in cells treated with **M3541**.
- Cell Culture: A549 cells were used.[11]
- Treatment: Cells were pre-treated with increasing concentrations of **M3541** for 1 hour, followed by exposure to 5 Gy of ionizing radiation (IR).[11]
- Lysate Preparation: Whole-cell lysates were collected 1 hour after IR.[11]
- Western Blotting: Standard Western blotting procedures were used to detect phosphorylated forms of ATM (p-ATM), CHK2 (p-CHK2), KAP1 (p-KAP1), and p53 (p-p53). The specific antibodies and their dilutions are not provided in the available literature.[11]

## ELISA for Phospho-CHK2

- Objective: To quantify the inhibition of ATM signaling in a panel of cancer cell lines.
- Cell Culture: A panel of ATM wild-type and mutant cancer cell lines were used.[10][11]
- Treatment: Cells were treated with increasing concentrations of **M3541** in the presence of the radiomimetic agent bleomycin (10  $\mu$ mol/L) for 3-6 hours.[10][11]
- ELISA: Phosphorylated CHK2 (Thr68) was measured in whole-cell lysates using an ELISA kit. The specific kit and protocol are not detailed. IC50 values were calculated from the resulting data.[10][11]

## Immunofluorescence for $\gamma$ H2AX Foci

- Objective: To visualize and quantify DNA double-strand breaks.
- Cell Culture: A549 cells were used.[12]
- Treatment: Cells were pre-treated with 1  $\mu$ mol/L **M3541** before exposure to 5 Gy of IR.[12]
- Immunofluorescence: 24 hours after IR, cells were fixed and stained for  $\gamma$ H2AX foci using a specific primary antibody followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.[12]
- Imaging: Images were captured using fluorescence microscopy.[12]

## In Vivo Xenograft Studies

- Objective: To evaluate the in vivo efficacy of **M3541** in combination with radiotherapy.
- Animal Model: Female athymic nude mice bearing human tumor xenografts (e.g., FaDu).[12]
- Treatment: **M3541** was administered orally at various doses (e.g., 10, 50, 200 mg/kg) in combination with a fractionated radiotherapy regimen (e.g., 2 Gy per day for 5 days).[12]
- Outcome Measurement: Tumor growth was monitored over time to assess the anti-tumor activity of the combination treatment.[12]

## Experimental and Logical Workflows

The following diagrams illustrate the general workflows for preclinical evaluation and the logical basis for the clinical development of **M3541**.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the preclinical evaluation of **M3541**.

[Click to download full resolution via product page](#)

Caption: The logical framework for the clinical development of **M3541**.

## Conclusion

**M3541** is a well-characterized, potent, and selective inhibitor of ATM kinase that showed significant promise in preclinical studies as a potential radio-sensitizing agent. The discovery and early development of **M3541** provided valuable insights into the therapeutic potential of ATM inhibition. However, the challenges encountered in the Phase I clinical trial, specifically the non-optimal pharmacokinetic profile and the lack of a clear dose-response relationship, ultimately led to the discontinuation of its clinical development.<sup>[6][7]</sup> The story of **M3541** underscores the critical importance of pharmacokinetic and pharmacodynamic properties in the successful translation of a promising preclinical candidate into a viable therapeutic agent. Despite the outcome for **M3541**, the ATM pathway remains an attractive target for cancer therapy, and the lessons learned from the development of **M3541** will undoubtedly inform the development of future ATM inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. M3541 | ATM inhibitor | Probechem Biochemicals [probechem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]

- 12. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [M3541: A Technical Overview of a Novel ATM Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381934#discovery-and-development-of-m3541]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)